Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate
Brand Name: Vulcanchem
CAS No.: 1363381-02-5
VCID: VC2719874
InChI: InChI=1S/C11H11BrN2O2/c1-2-16-11(15)6-8-7-13-10-5-3-4-9(12)14(8)10/h3-5,7H,2,6H2,1H3
SMILES: CCOC(=O)CC1=CN=C2N1C(=CC=C2)Br
Molecular Formula: C11H11BrN2O2
Molecular Weight: 283.12 g/mol

Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate

CAS No.: 1363381-02-5

Cat. No.: VC2719874

Molecular Formula: C11H11BrN2O2

Molecular Weight: 283.12 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate - 1363381-02-5

Specification

CAS No. 1363381-02-5
Molecular Formula C11H11BrN2O2
Molecular Weight 283.12 g/mol
IUPAC Name ethyl 2-(5-bromoimidazo[1,2-a]pyridin-3-yl)acetate
Standard InChI InChI=1S/C11H11BrN2O2/c1-2-16-11(15)6-8-7-13-10-5-3-4-9(12)14(8)10/h3-5,7H,2,6H2,1H3
Standard InChI Key GAAYNEKXOKICGG-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=CN=C2N1C(=CC=C2)Br
Canonical SMILES CCOC(=O)CC1=CN=C2N1C(=CC=C2)Br

Introduction

Structural Characteristics and Basic Properties

Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate is characterized by its heterocyclic structure featuring a bromine atom at the 4-position and an ethyl acetate moiety at the 3-position. The compound belongs to the imidazo[1,2-a]pyridine family, which is renowned for its diverse biological activities and applications in medicinal chemistry.

Basic Identification Parameters

ParameterValue
CAS Number1363381-02-5
IUPAC Nameethyl 2-(5-bromoimidazo[1,2-a]pyridin-3-yl)acetate
Molecular FormulaC₁₁H₁₁BrN₂O₂
Molecular Weight283.12 g/mol
Standard InChIInChI=1S/C11H11BrN2O2/c1-2-16-11(15)6-8-7-13-10-5-3-4-9(12)14(8)10/h3-5,7H,2,6H2,1H3
Standard InChIKeyGAAYNEKXOKICGG-UHFFFAOYSA-N
SMILESCCOC(=O)CC1=CN=C2N1C(=CC=C2)Br

Table 1: Identification and structural parameters of Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate

It's important to note that while the compound is commonly referred to as Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate, its IUPAC name is ethyl 2-(5-bromoimidazo[1,2-a]pyridin-3-yl)acetate, which reflects the systematic numbering of the heterocyclic system according to IUPAC nomenclature rules .

Physical and Chemical Properties

Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate is typically obtained as a solid at room temperature. Its physical and chemical properties contribute to its stability, reactivity, and potential applications in various fields.

PropertyValue
Physical StateSolid
DensityApproximately 1.6±0.1 g/cm³ (estimated based on similar compounds)
SolubilitySoluble in organic solvents such as DMSO, DMF, dichloromethane
StabilityStable under normal conditions; sensitive to strong oxidizing agents
ReactivityReactive at the bromine position; susceptible to nucleophilic substitution

Table 2: Physical and chemical properties of Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate

Synthesis Methods

The synthesis of Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate typically involves specialized organic chemistry procedures. Based on literature reports for similar compounds, several synthetic routes have been established.

One-Pot Tandem Cyclization and Bromination

One of the common methods for synthesizing this compound involves a one-pot tandem cyclization and bromination reaction. This process typically utilizes α-bromoketones and 2-aminopyridine derivatives under specific reaction conditions.

The synthesis generally follows these steps:

  • Reaction of an appropriately substituted 2-aminopyridine with ethyl bromoacetate

  • Cyclization to form the imidazo[1,2-a]pyridine ring system

  • Bromination at the 4-position using a suitable brominating agent

This method employs tert-butyl hydroperoxide (TBHP) as an oxidizing agent in ethyl acetate, facilitating both cyclization and bromination without requiring additional bases.

Two-Step One-Pot Synthesis

Another approach involves a two-step one-pot synthesis method that has been reported for similar imidazo[1,2-a]pyridine derivatives. This method proceeds through:

  • Formation of an intermediate enamine by reacting 2-aminopyridine with N,N-dimethylformamide dimethyl acetate (DMF-DMA)

  • Subsequent reaction with active electrophiles such as ethyl bromoacetate under mild conditions

This approach typically yields the desired product in moderate to high yields and provides a simple and practical route to synthesizing imidazo[1,2-a]pyridine compounds .

Synthesis via Cyclization with Ethyl Bromopyruvate

For related compounds, cyclization reactions between 2-aminopyridine derivatives and ethyl bromopyruvate in refluxing ethanol have been reported. This method could potentially be adapted for the synthesis of Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate with appropriate modifications .

Biological Activities and Applications

Compounds within the imidazo[1,2-a]pyridine family are known for their diverse biological activities. While specific data on Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate is limited, related compounds in this class have demonstrated significant biological properties.

Structure-Activity Relationships

The presence of the bromine atom at the 4-position in Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate likely enhances its binding affinity to biological targets, potentially leading to increased efficacy in therapeutic applications. The ethyl acetate moiety at the 3-position can serve as a functional handle for further modifications to optimize biological activity.

Research Applications

Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate serves as a valuable intermediate in medicinal chemistry, particularly in the synthesis of more complex bioactive compounds. Its reactivity profile, especially at the bromine position, makes it suitable for various chemical transformations including:

  • Cross-coupling reactions (e.g., Suzuki, Sonogashira)

  • Nucleophilic substitution reactions

  • Metal-halogen exchange reactions

These transformations enable the generation of diverse chemical libraries for drug discovery programs .

Comparison with Similar Compounds

Several brominated imidazo[1,2-a]pyridine derivatives with varying substitution patterns have been reported in the literature. Understanding the similarities and differences between these compounds provides valuable insights into structure-activity relationships.

Structural Variants of Brominated Imidazo[1,2-a]pyridines

Compound NameStructural FeaturesDistinguishing Characteristics
Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetateBromine at 4-position, ethyl acetate at 3-positionSubject of this article, features acetate functional group
Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylateBromine at 3-position, ethyl carboxylate at 2-positionDifferent substitution pattern, potential differences in biological activity
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylateBromine at 6-position, carboxylate at 3-positionBromine positioned on pyridine ring rather than imidazole ring
6-Bromoimidazo[1,2-a]pyridine-3-sulfonic acidBromine at 6-position, sulfonic acid at 3-positionContains sulfonic acid group, different physicochemical properties

Table 3: Comparison of Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate with related compounds

Reactivity and Functional Derivatization

The reactivity of these compounds varies significantly based on the position of the bromine atom and the nature of other functional groups. In Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate, the bromine at the 4-position can undergo various transformations:

  • Nucleophilic aromatic substitution reactions

  • Metal-halogen exchange reactions to form organometallic intermediates

  • Cross-coupling reactions to introduce new carbon-carbon bonds

These transformations enable the synthesis of diverse derivatives with potentially enhanced biological activities .

Current Research and Future Directions

Current research involving imidazo[1,2-a]pyridine derivatives, including compounds similar to Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate, focuses on several promising areas.

Medicinal Chemistry Applications

Recent studies have explored the potential of imidazo[1,2-a]pyridine derivatives as:

  • Kinase Inhibitors: Certain derivatives have shown promise as cyclin-dependent kinase (CDK) inhibitors, particularly CDK9, which is relevant for cancer therapy .

  • PI3K/mTOR Dual Inhibitors: Some related compounds are being investigated as potential PET imaging agents for cancer diagnosis and monitoring .

  • Antiparasitic Agents: Studies have investigated the potential of imidazo[1,2-a]pyridine derivatives against parasitic infections such as trichomoniasis and amoebiasis.

Future Research Directions

Potential future research directions involving Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate may include:

  • Structure-Activity Relationship Studies: Systematic modification of the compound to identify optimal substitution patterns for specific biological activities.

  • Development of Novel Synthetic Methodologies: Exploration of more efficient and environmentally friendly synthetic routes.

  • Targeted Drug Delivery Systems: Incorporation of the compound or its derivatives into nanoparticles or other drug delivery systems for enhanced efficacy and reduced side effects.

  • Combination Therapy Approaches: Investigation of synergistic effects when combined with established therapeutic agents.

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